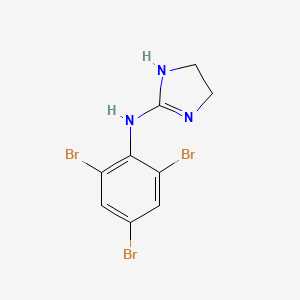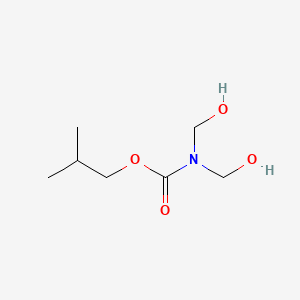
Isobutyl N,N-dimethylolcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl N,N-dimethylolcarbamate is a chemical compound with the molecular formula C7H15NO4. It is a type of carbamate, which is a class of compounds derived from carbamic acid. Carbamates are widely used in various industrial applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyl N,N-dimethylolcarbamate can be synthesized through several methods. One common method involves the reaction of isobutylamine with formaldehyde and carbon dioxide in the presence of a catalyst such as cesium carbonate . This reaction typically occurs under mild conditions and results in the formation of the carbamate compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl N,N-dimethylolcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: The compound can participate in substitution reactions where the isobutyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isobutyl oxides, while reduction can produce isobutylamines .
Applications De Recherche Scientifique
Isobutyl N,N-dimethylolcarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which isobutyl N,N-dimethylolcarbamate exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It can also interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to isobutyl N,N-dimethylolcarbamate include:
- Methyl carbamate
- Ethyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
This compound is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other carbamates may not be as effective .
Propriétés
Numéro CAS |
52304-17-3 |
|---|---|
Formule moléculaire |
C7H15NO4 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-methylpropyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C7H15NO4/c1-6(2)3-12-7(11)8(4-9)5-10/h6,9-10H,3-5H2,1-2H3 |
Clé InChI |
SINROXZVULQBQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


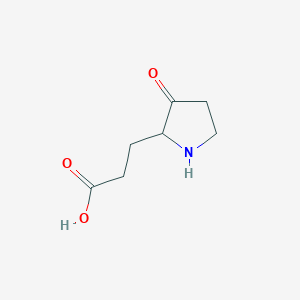
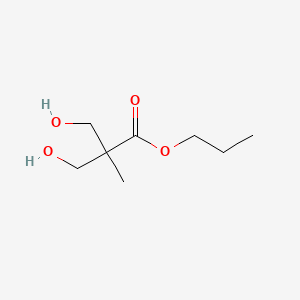
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
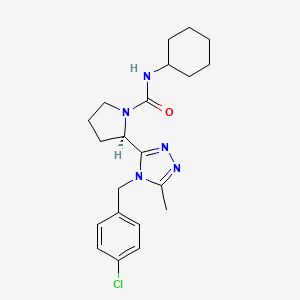
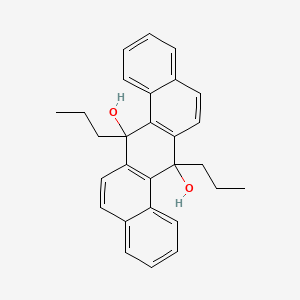
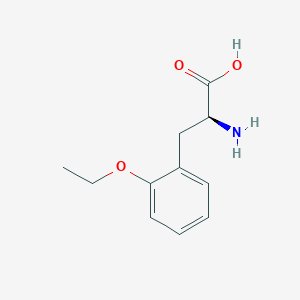

![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)

![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)


